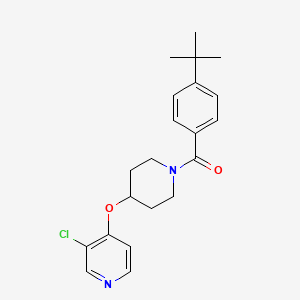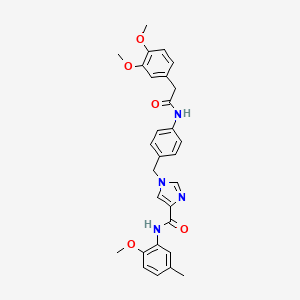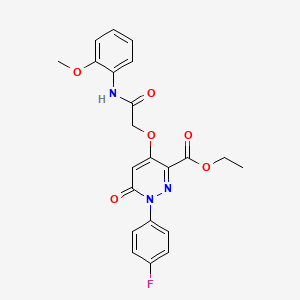![molecular formula C15H14ClN3O2S B2494963 N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946341-88-4](/img/structure/B2494963.png)
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fused thiazolo[3,2-a]pyrimidinones, closely related to the compound of interest, involves using N-aryl-2-chloroacetamides as electrophilic building blocks. This method includes the formation of the target compound with acceptable yields through the elimination of by-products such as aniline or 2-aminobenzothiazole. Analytical and spectral studies, including single-crystal X-ray data, have confirmed the structure of these reaction products (Janardhan et al., 2014).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to N-(3-Chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been elucidated through comprehensive analytical techniques, including spectroscopy and crystallography. These studies have confirmed the expected molecular architecture, demonstrating the precision of synthetic strategies in achieving complex molecular frameworks (Janardhan et al., 2014).
Chemical Reactions and Properties
The chemical behavior of thiazolo[3,2-a]pyrimidinone derivatives encompasses a range of reactions, primarily focusing on their electrophilic characteristics and how these properties facilitate further chemical transformations. The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different chemical environments. These properties are determined through a combination of experimental techniques, providing essential information for handling and applying these chemicals in practical settings (Janardhan et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, define the utility of the this compound and related compounds in synthetic chemistry. These properties are pivotal in designing reaction pathways and selecting suitable conditions for achieving desired chemical modifications (Janardhan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which have been explored for their potential pharmaceutical applications. A synthetic approach that leverages N-aryl-2-chloroacetamides as doubly electrophilic building blocks has been described, demonstrating the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. This method represents a crucial step in the development of novel compounds with potential biological activities (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).
Antimicrobial Activity
The structural framework of thiazolo[3,2-a]pyrimidine derivatives has been linked to antimicrobial properties. For instance, novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing efficacy against bacterial strains such as E. coli and B. subtilis. This indicates the potential of thiazolo[3,2-a]pyrimidine derivatives in contributing to the development of new antimicrobial agents (Kerru, N., Maddila, S., Maddila, S., Sobhanapuram, S., & Jonnalagadda, S., 2019).
Antitumor and Anti-inflammatory Properties
The chemical scaffold of thiazolo[3,2-a]pyrimidine has been explored for its antitumor and anti-inflammatory activities. Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structural motif, has shown promising antitumor activity against human breast adenocarcinoma cell lines. This suggests that modifications of the thiazolo[3,2-a]pyrimidine core could yield compounds with significant antitumor efficacy (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S., 2017). Furthermore, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity, highlighting the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives in treating inflammation (Sunder, K., & Maleraju, J., 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-2-3-10(6-12(9)16)18-13(20)7-11-8-22-15-17-5-4-14(21)19(11)15/h2-6,11H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBMPTCGHOOIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC=CC(=O)N23)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)

![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)



![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)


![2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2494902.png)